molecular formula C9H16ClNO2 B1465707 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one CAS No. 1247552-27-7

2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Cat. No. B1465707
CAS RN: 1247552-27-7
M. Wt: 205.68 g/mol
InChI Key: HHNOQEKGFXLAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20ClNO/c16-12-15(18)17-10-8-14(9-11-17)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the sources I accessed.

Scientific Research Applications

Pharmacology: Antimicrobial Agent Development

This compound has been explored for its potential as a building block in the synthesis of antimicrobial agents. Its structural framework is conducive to modifications that can enhance activity against Gram-positive and Gram-negative bacterial species . This makes it a valuable candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Materials Science: Synthesis of Advanced Materials

In materials science, “2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one” can be utilized in the synthesis of complex heterocyclic compounds. These compounds have applications in creating advanced materials with specific properties, such as increased durability or specialized conductivity .

Chemical Synthesis: Intermediate for Heterocyclic Compounds

The compound serves as an intermediate in the chemical synthesis of various heterocyclic compounds. These heterocycles are crucial in the development of pharmaceuticals, agrochemicals, and dyes, providing a versatile tool for chemists to create a wide range of synthetic products .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition, given its reactive ketone group which can interact with nucleophilic sites on enzymes. This interaction can help in understanding the mechanism of enzyme action and in designing enzyme inhibitors that can regulate biochemical pathways .

Agriculture: Pesticide and Herbicide Formulation

“2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one” may find applications in agriculture as a precursor in the formulation of pesticides and herbicides. Its structural flexibility allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment .

Environmental Science: Pollutant Degradation Research

In environmental science, research could explore the use of this compound in the degradation of pollutants. Its chemical properties might be harnessed to break down harmful substances into less toxic forms, aiding in environmental cleanup efforts .

Safety and Hazards

The compound has been associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-(4-ethoxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-2-13-8-3-5-11(6-4-8)9(12)7-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNOQEKGFXLAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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